molecular formula C20H16N4O B292993 7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine

7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine

Cat. No.: B292993
M. Wt: 328.4 g/mol
InChI Key: SBVNGLCANDMQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminothiophene-2-carboxamides with formamide to construct the pyridopyrimidine core . The reaction conditions often include heating the mixture in the presence of a catalyst such as calcium chloride in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-ylamine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16N4O/c1-25-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)18-19(21)22-12-23-20(18)24-17/h2-12H,1H3,(H2,21,22,23,24)

InChI Key

SBVNGLCANDMQEQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=NC=N3)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NC(=C3C(=C2)C4=CC=CC=C4)N

solubility

7.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.